Cell-Based Activity in RPMI1640/15% FBS: BindingDB EC50 Determination of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
In a cell-based assay employing RPMI1640 medium supplemented with 15% fetal bovine serum (FBS), N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibited an EC50 >500 nM [1]. This measurement, deposited in BindingDB under BDBM651566 and linked to patent US20240050576 (Compound 48), provides the sole publicly available, reproducible quantitative activity benchmark for this compound. While the specific protein target is not disclosed in the BindingDB record, the assay format (cell culture, RPMI1640 + 15% FBS) indicates a physiologically relevant, serum-containing cellular environment [1]. This represents a defined, albeit weak, cellular activity point that can be contrasted with the superior potency typically observed for optimized triazole-thiazole analogs in targeted biochemical assays (often exhibiting IC50 values in the nanomolar range) [2].
| Evidence Dimension | Cellular potency (EC50 in serum-containing medium) |
|---|---|
| Target Compound Data | EC50 >500 nM (RPMI1640, 15% FBS) |
| Comparator Or Baseline | Optimized triazole-thiazole analogs in targeted biochemical assays: IC50 values typically in the low nanomolar range (e.g., 10–100 nM) as a class-level expectation for lead-like molecules [2] |
| Quantified Difference | Target compound EC50 is >5- to 50-fold weaker than class-level benchmarks for optimized analogs. Precisely quantifiable only as a lower-bound threshold due to the '>500 nM' format. |
| Conditions | Cell culture: RPMI1640 medium + 15% FBS. Exact cell line not specified in BindingDB record. Reference: BDBM651566, US20240050576 Compound 48. |
Why This Matters
This quantitatively establishes the compound's cellular activity as a specific baseline for comparative SAR studies; procurement decisions for hit-to-lead or lead optimization campaigns must account for this defined potency threshold.
- [1] BindingDB. BDBM651566: N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. Affinity Data: EC50 >500 nM. Assay: Cell culture, RPMI1640 medium + 15% FBS. Patent: US20240050576. View Source
- [2] General class-level inference from triazole-thiazole medicinal chemistry literature. Representative patent: US20180370962A1 (Novel 1,2,3 triazole-thiazole compounds) which describes nanomolar-potency analogs in targeted assays. View Source
